Osm-smi-8

Description

Contextualization of Osm-smi-8 as a Small Molecule Antagonist in Cytokine Signaling Pathways

This compound, also known as NSC642624, is recognized in chemical biology as a small molecule antagonist of Oncostatin M (OSM), a cytokine belonging to the interleukin-6 (IL-6) family. medchemexpress.commedchemexpress.com Cytokines are crucial mediators of cell-to-cell communication, playing a pivotal role in inflammatory and immune responses. OSM exerts its influence by binding to receptor complexes on the cell surface, which triggers intracellular signaling cascades. frontiersin.orgfrontiersin.org Specifically, in humans, OSM can signal through two distinct heterodimeric receptor complexes: the type I receptor, composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein (B1211001) 130 (gp130), and the type II receptor, which consists of the OSM-specific receptor β (OSMRβ) and gp130. google.comresearchgate.net

The function of an antagonist is to block the biological action of another substance. This compound functions by interfering with the interaction between OSM and its receptors. google.com By doing so, it prevents the initiation of the downstream signaling pathways typically activated by OSM, which include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K/AKT) pathways. frontiersin.orgfrontiersin.orggoogle.com The inhibition of these pathways effectively curtails the synthesis of other cytokines and matrix metalloproteinases (MMPs), which are often induced by OSM and contribute to inflammatory processes and tissue remodeling. google.com

Historical Perspective on its Identification and Emergence in Academic Research

The emergence of this compound in academic research is linked to the broader effort to identify and develop inhibitors of OSM signaling for therapeutic purposes. Small molecules like this compound were predicted and subsequently demonstrated to inhibit OSM-induced cellular effects. google.com Its identification is associated with screening efforts to find compounds that could counteract the pathological roles of OSM, particularly in cancer. google.com

Patents related to OSM antagonists describe the identification of several small molecules, including this compound, that can inhibit OSM-induced phosphorylation of key signaling proteins like STAT3, JNK, ERK, and AKT. google.com These compounds were highlighted for their potential to reduce tumor cell detachment and metastasis, processes known to be promoted by OSM. google.comgoogle.com The compound has been used as a reference or control drug in subsequent studies aiming to identify new OSM inhibitors through methods like molecular docking. mdpi.com

Significance of this compound as a Chemical Probe for Oncostatin M (OSM) Biology

This compound serves as a valuable chemical probe for dissecting the multifaceted biological roles of Oncostatin M. As a specific small molecule inhibitor, it allows researchers to selectively block OSM signaling and observe the resulting physiological or pathological consequences. This is crucial for understanding the specific contributions of OSM in complex biological systems where multiple cytokines may be active.

Its utility has been demonstrated in cancer research, where this compound has been used to inhibit OSM-induced prostate tumor cell detachment and the phosphorylation of signaling proteins associated with metastasis. google.com By using this compound, researchers can explore the distinct signaling pathways that OSM utilizes to mediate different effects, such as proliferation versus invasion. google.com Furthermore, its use as a reference compound in computational and screening assays helps in the discovery and characterization of novel OSM antagonists. mdpi.com The ability to titrate the concentration of a small molecule inhibitor like this compound provides a level of experimental control that is essential for detailed mechanistic studies of OSM signaling.

Overview of Oncostatin M (OSM) in Biological Systems and Disease Research

Oncostatin M (OSM) is a pleiotropic cytokine, meaning it has multiple and varied effects on different cell types. frontiersin.orgnih.gov It is a member of the IL-6 family of cytokines and is primarily produced by activated immune cells such as monocytes, macrophages, T cells, and neutrophils. frontiersin.orggoogle.com OSM plays a significant role in a wide array of physiological processes, including liver regeneration, hematopoiesis (the formation of blood cellular components), and the regulation of immune and inflammatory responses. frontiersin.orgfrontiersin.orgnih.gov

The diverse functions of OSM also implicate it in the pathology of numerous diseases. Elevated levels of OSM are associated with chronic inflammatory conditions, various cancers, and cardiovascular diseases. frontiersin.orgnih.govresearchgate.netnih.gov In the context of disease, OSM can contribute to tissue destruction in autoimmune diseases like rheumatoid arthritis, promote fibrosis in liver and lung diseases, and drive cancer progression and metastasis. frontiersin.orgfrontiersin.orgnih.govmdpi.com However, its role can be context-dependent, as it was originally named for its ability to inhibit the growth of some cancer cell lines. frontiersin.orgmdpi.com This dual nature makes OSM and its signaling pathways a subject of intense research and a target for therapeutic intervention. cusabio.comnih.gov

Table 1: Role of Oncostatin M (OSM) in Various Diseases

| Disease Category | Specific Disease | Role of OSM | Key Findings | References |

|---|---|---|---|---|

| Inflammatory Diseases | Rheumatoid Arthritis | Pro-inflammatory | High levels in synovial fluid; promotes inflammation and joint destruction. | medchemexpress.comfrontiersin.org |

| Inflammatory Bowel Disease (IBD) | Pro-inflammatory | Major component of the inflammatory response; levels correlate with disease activity and resistance to anti-TNFα therapy. | frontiersin.orgox.ac.uk | |

| Lung Diseases (e.g., Asthma, Fibrosis) | Pro-inflammatory, Pro-fibrotic | Contributes to airway inflammation and pulmonary fibrosis. | frontiersin.orgnih.gov | |

| Cancer | Breast Cancer | Context-dependent | Can inhibit proliferation in some cell lines, but high expression of OSM and its receptor is linked to poor survival and metastasis. | frontiersin.orgnih.govmdpi.com |

| Prostate Cancer | Pro-metastatic | Promotes tumor cell detachment and metastasis. | google.comnih.gov | |

| Liver Cancer (Hepatocellular Carcinoma) | Pro-carcinogenic | Correlates with tumor progression and promotes angiogenesis. | mdpi.comnih.gov | |

| Cardiovascular Diseases | Atherosclerosis, Myocardial Infarction | Pathological Remodeling | Involved in cardiomyocyte remodeling, inflammation, and can have both protective and detrimental effects depending on the context. | mdpi.com |

| Metabolic & Other Diseases | Liver Regeneration & Disease | Pro-regenerative, Pro-fibrotic | Induces differentiation of oval cells into hepatocytes for regeneration but also promotes fibrosis in chronic liver disease. | frontiersin.orgnih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E/Z)-NSC642624 |

| AKT |

| Conivaptan |

| Dihydroergotamine |

| ERK |

| Glycoprotein 130 (gp130) |

| Interleukin-6 (IL-6) |

| Ivermectin |

| Janus kinase (JAK) |

| JNK |

| Leukemia inhibitory factor (LIF) |

| Leukemia inhibitory factor receptor (LIFR) |

| Lumacaftor |

| Mitogen-activated protein kinase (MAPK) |

| NSC642624 |

| Oncostatin M (OSM) |

| Oncostatin M receptor β (OSMRβ) |

| This compound |

| Paritaprevir |

| Phosphatidylinositol-3-kinase (PI3K) |

| Signal transducer and activator of transcription (STAT) |

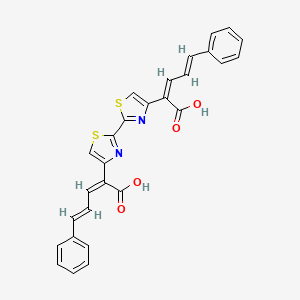

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H20N2O4S2 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2Z,4E)-2-[2-[4-[(1Z,3E)-1-carboxy-4-phenylbuta-1,3-dienyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]-5-phenylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C28H20N2O4S2/c31-27(32)21(15-7-13-19-9-3-1-4-10-19)23-17-35-25(29-23)26-30-24(18-36-26)22(28(33)34)16-8-14-20-11-5-2-6-12-20/h1-18H,(H,31,32)(H,33,34)/b13-7+,14-8+,21-15-,22-16- |

InChI Key |

UJBUSAZATHWVAW-AEPXBALGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(\C(=O)O)/C2=CSC(=N2)C3=NC(=CS3)/C(=C/C=C/C4=CC=CC=C4)/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C2=CSC(=N2)C3=NC(=CS3)C(=CC=CC4=CC=CC=C4)C(=O)O)C(=O)O |

Origin of Product |

United States |

Discovery and Preclinical Characterization of Osm Smi 8

Initial High-Throughput Screening and Identification Methodologies

The identification of Osm-smi-8 was the result of high-throughput screening (HTS) efforts aimed at discovering small molecule inhibitors of Oncostatin M. google.comnih.gov These screening campaigns are essential for testing large libraries of chemical compounds to identify those that modulate a specific biological target. In the case of OSM, the goal was to find molecules that could block its activity, which is implicated in various pathological processes, including cancer metastasis and inflammation. google.compatsnap.com

The screening process likely involved a series of biochemical and cell-based assays. For instance, a common HTS method involves preparing a reaction mix or cellular component that expresses the OSM receptor and then incubating it with labeled OSM in the presence and absence of candidate molecules. google.com A decrease in the binding of the labeled OSM would indicate that the candidate molecule is a potential antagonist. google.com

Following the initial HTS, identified "hits" would undergo further validation and optimization. This iterative process of screening, hit validation, and lead optimization is crucial for identifying potent and selective inhibitors like this compound.

Molecular Target Identification and Validation Strategies for Oncostatin M

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. frontiersin.orgwikipedia.org It exerts its effects by binding to two distinct cell surface receptor complexes. wikipedia.orgnih.gov The type I receptor is a heterodimer of the glycoprotein (B1211001) 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFRβ). wikipedia.orgnih.gov The type II receptor, which is considered the high-affinity receptor for human OSM, is composed of gp130 and the Oncostatin M receptor beta (OSMRβ). wikipedia.orgnih.govnih.gov

The validation of OSM as a therapeutic target stems from its established role in various diseases. Elevated levels of OSM are associated with inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, as well as the progression of several types of cancer. patsnap.comfrontiersin.orgresearchgate.net The signaling initiated by OSM binding to its receptors activates several downstream pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways. frontiersin.orgnih.govresearchgate.net These pathways are known to regulate cell proliferation, differentiation, inflammation, and apoptosis. frontiersin.orgfrontiersin.org

Strategies to validate OSM as a target often involve the use of neutralizing antibodies against OSM or its receptors, which have been shown to attenuate its pathological effects in preclinical models. google.com The development of small molecule inhibitors like this compound provides an alternative therapeutic strategy to antibody-based approaches. patsnap.comgoogle.com

Elucidation of this compound's Mechanism of Action at the Molecular and Cellular Level

The preclinical characterization of this compound has focused on understanding how it exerts its inhibitory effects on OSM signaling. This involves a detailed investigation of its actions at the receptor, pathway, and cellular levels.

Inhibition of Oncostatin M-Induced Receptor Activation

This compound is believed to function by directly interfering with the interaction between OSM and its receptor complex. google.compatsnap.com By binding to OSM, this compound can prevent the cytokine from engaging with the gp130 and OSMRβ subunits, thereby blocking the initial step of signal transduction. google.commdpi.com This prevents the dimerization of the receptor components and the subsequent activation of intracellular signaling cascades. google.comcusabio.com Virtual drug screening and molecular docking studies have suggested that this compound binds to the same domain on OSM as its receptor, further supporting this mechanism of competitive inhibition. mdpi.com

Modulation of Downstream Signaling Pathways (e.g., JAK/STAT, MAPK, PI3K/AKT)

The binding of OSM to its receptor complex triggers the activation of several key downstream signaling pathways that are crucial for its biological effects. frontiersin.orgnih.govresearchgate.net this compound has been shown to effectively modulate these pathways.

MAPK Pathway: The MAPK pathway, including ERK, JNK, and p38 MAPK, is also activated by OSM and plays a role in cell proliferation and inflammation. frontiersin.orgfrontiersin.orgaai.org Research indicates that this compound can suppress the OSM-induced phosphorylation of key MAPK components like ERK and JNK. google.comgoogle.com

PI3K/AKT Pathway: The PI3K/AKT pathway is another important signaling cascade activated by OSM, involved in cell survival and proliferation. frontiersin.orgaai.org Preclinical data shows that this compound can inhibit the phosphorylation of AKT, a central kinase in this pathway, in response to OSM stimulation. google.comgoogle.com

The ability of this compound to concurrently inhibit these multiple downstream signaling pathways highlights its comprehensive antagonistic effect on OSM function.

Specificity Profiling Against Related Cytokine Receptor Systems

An important aspect of preclinical characterization is to determine the specificity of a drug candidate. For this compound, this involves assessing its activity against related cytokine receptor systems, particularly those that also utilize the gp130 co-receptor, such as the IL-6 and LIF receptor complexes. frontiersin.orgwikipedia.org While detailed public data on the comprehensive specificity profiling of this compound is limited, the primary focus of research has been on its direct antagonism of OSM. The mechanism of binding directly to OSM suggests a degree of specificity, as it would not directly interact with other cytokines that signal through gp130. mdpi.com However, further studies would be necessary to fully elucidate its selectivity profile against the broader family of IL-6-type cytokines.

Structure Activity Relationship Sar Studies and Rational Design of Osm Smi 8 Analogs

Systematic Chemical Modification and Derivatization Strategies

The development of Osm-smi-8 analogs has been pursued through systematic chemical modifications to probe the SAR and improve inhibitory activity. Initial efforts focused on creating derivatives of the core this compound structure to understand how different functional groups impact its ability to block OSM-induced signaling. google.com

A notable example of this strategy is the creation of a nitro-modified analog, designated OSM-SMI-8N1. google.com This compound, along with others such as OSM-SMI-8A and OSM-SMI-8B, represents a targeted effort to explore the chemical space around the parent molecule. google.com These derivatization strategies involve altering specific functional groups on the scaffold. google.com For instance, a patent for OSM antagonist derivatives outlines various potential substitutions where a position on the molecule, denoted as X, can be represented by groups such as H, CF₃, CH₃, OCH₃, and NO₂. google.com The evaluation of these analogs, often through in vitro assays measuring the inhibition of STAT3 phosphorylation, has demonstrated that even minor modifications can lead to significant changes in biological activity. google.com The surprising finding that the OSM-SMI-8N1 analog exhibited significantly increased inhibition compared to the original this compound highlighted the value of this derivatization approach. google.com

| Compound | Modification from this compound | Reported Finding | Source |

|---|---|---|---|

| OSM-SMI-8N1 | Nitro group modification | Demonstrated a significant and increased inhibition of OSM-induced pSTAT3 compared to this compound. | google.com |

| OSM-SMI-8A | Structural analog based on the this compound scaffold. | Developed as part of a series of OSM small molecule antagonists. | google.com |

| OSM-SMI-8B | Structural analog based on the this compound scaffold. | Developed as part of a series of OSM small molecule antagonists. | google.com |

Identification of Key Pharmacophoric Features for Antagonistic Activity

Identifying the essential structural features, or pharmacophore, required for a molecule to antagonize OSM is crucial for designing effective inhibitors. Research combining chemical synthesis and computational modeling has pinpointed several key characteristics. Computational docking studies have consistently shown that compounds like this compound and its more potent successors bind to "Site III" of the OSM protein, which is believed to be the interaction site for the Oncostatin M receptor β (OSMRβ). nih.govfrontiersin.org

The interactions at this site are non-covalent and diverse. Molecular docking analyses reveal that these inhibitors form hydrogen bonds, π-σ interactions, and alkyl/π-alkyl bonds with the protein. nih.gov For this compound specifically, the key interacting amino acid residues within the binding pocket have been identified as GLN38, LEU88, ARG91, PRO93, and LEU103, among others. nih.govmdpi.com Furthermore, the development of the SMI-27 series of compounds, guided by 3D-QSAR modeling, revealed the importance of specific structural elements for enhanced activity. boisestate.edu For example, the analog SMI-27E6 features a carboxyl group that extends into a hydrophobic pocket at Site III, a modification that resulted in greater inhibition of OSM signaling compared to analogs lacking this feature. boisestate.edu This suggests that the ability to occupy this hydrophobic pocket is a key pharmacophoric feature for improved potency.

Development of Improved Analogs with Enhanced Potency or Selectivity

The primary goal of SAR studies is the rational design of improved analogs with enhanced therapeutic properties. This has been successfully demonstrated in the evolution from early hits to more refined inhibitors of OSM. The process often begins with a "lead compound," identified through screening, which then undergoes optimization. boisestate.edu For instance, OSM-SMI-10 was identified as a potent inhibitor of OSM-induced STAT3 phosphorylation and became a lead compound for further development. nih.gov

Subsequent synthesis led to derivatives like OSM-SMI-10B, which was designed to improve upon the lead's ability to inhibit signaling. nih.govboisestate.edu Similarly, the strategic modification of this compound to create OSM-SMI-8N1 resulted in an analog with surprisingly greater inhibitory capacity against OSM-induced pSTAT3 expression. google.com Another clear example of rational design yielding improved potency comes from the development of the SMI-27 series. boisestate.edu The analog SMI-27E6 was specifically designed with a carboxyl group to better occupy a hydrophobic pocket in the OSM binding site; this structural change led to greater inhibition of OSM signaling compared to its close analog, SMI-27E5, which lacks this moiety. boisestate.edu These examples underscore how a foundational understanding of SAR enables the targeted development of next-generation inhibitors with superior potency. boisestate.eduidaho.gov

| Improved Analog | Parent/Lead Compound | Key Modification/Design Principle | Reported Improvement | Source |

|---|---|---|---|---|

| OSM-SMI-8N1 | This compound | Addition of a nitro group. | Increased inhibition of OSM-induced pSTAT3 expression. | google.com |

| OSM-SMI-10B | OSM-SMI-10 | Derivative of the lead compound OSM-SMI-10. | Significantly reduces OSM-induced STAT3 phosphorylation. | nih.govmedchemexpress.com |

| SMI-27E6 | SMI-27E5 | Inclusion of a carboxyl group to extend into a hydrophobic pocket. | Greater inhibition of OSM signaling. | boisestate.edu |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in the study of this compound and its analogs, providing deep insights into their mechanisms of action and guiding the design of new molecules. These in silico methods allow for the rapid evaluation of binding hypotheses and the prediction of activity, thereby accelerating the drug discovery process. wjgnet.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For OSM inhibitors, docking studies have been crucial in visualizing how these small molecules interact with Oncostatin M at an atomic level. nih.gov Studies have used this compound as a control compound to validate that newly identified molecules bind to the same domain—specifically, the binding site of the oncostatin M receptor, rather than the gp130 co-receptor. nih.gov

Docking simulations of this compound have identified a number of key interacting amino acid residues on the OSM protein, including Gln38, Leu88, Arg91, Leu103, and Lys163. nih.govmdpi.com These interactions are primarily driven by hydrogen bonds and hydrophobic (alkyl/π-alkyl) contacts. nih.gov Similar analyses were performed for improved analogs like OSM-SMI-10B, which was computationally docked into a groove at Site III of OSM, confirming its potential to directly block the protein-protein interaction with the OSMRβ subunit. nih.gov The low root-mean-square deviation (RMSD) values in these simulations reinforce the stability and reliability of the predicted binding poses. nih.gov

| Compound | Docking Target Site | Key Interacting Residues on Oncostatin M | Source |

|---|---|---|---|

| This compound | OSMR Binding Site | GLN38, AAP87, LEU88, ARG91, PRO93, LEU103, LYS163, ALA193 | nih.govmdpi.com |

| OSM-SMI-10B | Site III (OSMRβ interaction site) | Docked into a groove at Site III, with specific residue interactions identified via NMR. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of compounds with their biological activity. This approach has been instrumental in the rational design of novel OSM inhibitors. boisestate.edu For example, the design of the chemically unique analog OSM-SMI-27A6 was based on insights from QSAR and computational modeling. nih.gov

A significant application of this technique was the development of a three-dimensional QSAR (3D-QSAR) contour map. boisestate.edu This model was created to ascertain the structural features of small molecule inhibitors that are important for binding to OSM. The insights from this 3D-QSAR model directly guided the design of the next-generation SMI-27 series of compounds, leading to the synthesis of molecules with improved inhibitory profiles. boisestate.edu The successful development of SMI-27E6, which showed enhanced activity due to a rationally incorporated structural feature, validates the 3D-QSAR model as a powerful predictive tool for designing OSM inhibitors. boisestate.edu

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the complex over time. This method is used to assess the stability of the binding interaction predicted by docking. nih.gov

MD simulations have been employed to study first-in-class inhibitors like SMI-10B, confirming the stability of the ligand within the binding pocket of OSM. frontiersin.orgresearchgate.net These simulations provide a computational model of the binding behavior and help validate that the predicted poses are not transient or unstable. nih.gov By analyzing factors like the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation period, researchers can confirm the stability of the interaction. frontiersin.org Furthermore, advanced techniques such as Molecular Mechanics Generalized Born Surface Area (MM/GBSA) calculations are used in conjunction with MD simulations to estimate the binding free energy, offering a more quantitative measure of binding stability and affinity. researchgate.netresearchgate.net

Synthetic Methodologies for Osm Smi 8 and Its Derivatives in Research

Research-Oriented Synthetic Routes and Process Development

The synthesis of Osm-smi-8 and its derivatives is rooted in medicinal chemistry strategies aimed at discovering and optimizing potent and selective inhibitors of the Oncostatin M protein. Research-oriented synthesis often begins with high-throughput screening or rational design, followed by the development of flexible synthetic routes that allow for the creation of numerous analogues for structure-activity relationship (SAR) studies.

A key approach for discovering novel scaffolds, like those related to this compound, is the use of Encoded Library Technology (ELT) . This technique involves the synthesis of vast libraries of DNA-tagged small molecules, potentially numbering in the billions. acs.org The entire library is subjected to affinity selection against the target protein (in this case, OSM). Molecules that bind to the target are isolated, and their DNA tags are amplified and sequenced to reveal their chemical structures. acs.org This process allows for the rapid identification of initial "hit" compounds.

Following the identification of a hit, a more traditional, solution-phase synthetic process is developed to resynthesize the compound without the DNA tag and to create structural analogues for optimization. A patent for OSM antagonists provides a general structure for compounds based on the this compound scaffold, indicating that various functional groups (such as -NO₂, -CH₃, or -CF₃) can be substituted at specific positions on the molecule. google.com This flexibility is crucial for research, as it allows chemists to fine-tune the compound's properties, leading to derivatives like OSM-SMI-8N1, which demonstrated significant inhibition of pSTAT3 phosphorylation in T47D breast cancer cells. google.com

The process development for these research compounds focuses on creating reliable, multi-step sequences that are amenable to the production of a diverse set of derivatives for biological testing.

Table 1: Examples of this compound Derivatives and Their Research Context

| Compound Name | Modification/Context | Research Application | Reference |

| This compound | Parent compound | Antagonist for Oncostatin M (OSM) used in anti-cancer research. google.commedchemexpress.com | google.commedchemexpress.com |

| OSM-SMI-8N1 | Nitro-modified derivative | Showed significant inhibition of OSM-induced pSTAT3 phosphorylation in cancer cells. google.com | google.com |

| OSM-SMI-10B | Derivative of OSM-SMI-10 | Used in NMR-based screening to validate direct binding to OSM and to optimize structure-based drug design. nih.govmedchemexpress.com | nih.govmedchemexpress.com |

Preparation of Labeled this compound for Biological Tracing and Imaging Studies

To understand the mechanism of action, distribution, and target engagement of this compound within a biological system, researchers require labeled versions of the compound. These labels can be radioactive isotopes or fluorescent dyes, enabling quantitative analysis and visualization.

Isotopic Labeling: One common method is the incorporation of radioactive isotopes, such as Carbon-14 (¹⁴C) or Tritium (³H), into the molecular structure of this compound. This is typically achieved by introducing a precursor containing the isotope at a late stage of the synthesis. The resulting radiolabeled compound is chemically identical to the unlabeled version but can be tracked and quantified in cells or animal tissues through techniques like liquid scintillation counting or autoradiography. This allows for detailed absorption, distribution, metabolism, and excretion (ADME) studies.

Imaging Probes: For non-invasive, whole-body imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), derivatives of this compound can be synthesized for conjugation with a radiometal. kcl.ac.uk This involves modifying the parent compound with a chelating agent—a molecule capable of tightly binding a metallic radioisotope (e.g., Gallium-68 for PET). kcl.ac.uk The synthesis must be carefully designed to ensure that the addition of the chelator does not disrupt the molecule's ability to bind to its OSM target. This approach allows for real-time visualization of the compound's distribution and target localization in living organisms.

Scalable Synthetic Approaches for Preclinical In Vitro and In Vivo Research Materials

Initial drug discovery and optimization are often performed on a milligram scale. However, extensive preclinical research, including in vitro studies with multiple cell lines and in vivo studies in animal models, requires significantly larger quantities of the compound, often on the gram scale. google.com This necessitates the development of a scalable synthetic route.

Transitioning from a small-scale "discovery" synthesis to a scalable "process" synthesis involves several key considerations:

Reagent Cost and Safety: Reagents that are acceptable for small-scale synthesis may be too expensive or hazardous for large-scale production. The route may need to be redesigned to use more practical starting materials.

Reaction Conditions: Conditions are optimized for efficiency, reproducibility, and safety. This includes refining temperatures, reaction times, and catalyst loadings.

Purification: Chromatographic purification, which is common in research labs, can be cumbersome and expensive at a large scale. The process is often redeveloped to favor crystallization or extraction-based purifications.

Robustness: The synthetic route must be robust, meaning it consistently produces the final compound with high purity and yield, even with slight variations in reaction conditions.

The development of a scalable synthesis for this compound is essential for generating the high-quality material needed to rigorously evaluate its biological effects in preclinical models of disease. google.com

Table 2: Overview of Synthetic Modifications for Research Applications

| Modification Type | Purpose | Example Application |

| Isotopic Labeling | Quantitative tracing and metabolism studies | Incorporating ¹⁴C into the scaffold to measure drug levels in tissues. |

| Radiometal Chelator | Non-invasive imaging | Attaching a DOTA chelator for conjugation with ⁶⁸Ga for PET imaging. |

| Biotin (B1667282) Conjugation | Target identification and pull-down assays | Adding a biotin tag via a PEG linker to isolate the OSM-inhibitor complex. |

| Photo-affinity Label | Covalent labeling of the binding site | Incorporating a diazirine group to map the binding pocket on the OSM protein. |

| Functional Group Variation | Structure-Activity Relationship (SAR) studies | Synthesizing analogues with different halide or alkyl groups to improve potency. |

Preclinical Biological Activity of Osm Smi 8 in in Vitro and in Vivo Models

Cellular Efficacy in Diverse Cell Line Models

The in vitro efficacy of Osm-smi-8 has been evaluated across a range of human cancer cell lines, revealing its ability to counteract the effects of OSM. These studies have been crucial in elucidating the compound's mechanism of action and its potential as a therapeutic agent.

Concentration-Dependent Inhibition of Target Activation

This compound has been shown to inhibit the signaling pathways induced by OSM in a concentration-dependent manner. google.com A key target of OSM is the STAT3 signaling pathway, which is frequently activated in cancer and promotes cell survival and proliferation. google.comnih.gov In human breast cancer cell lines such as T47D and MDA-MB-231, this compound effectively blocks the OSM-induced phosphorylation of STAT3 (pSTAT3). google.comgoogle.com For instance, in MDA-MB-231 cells, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 531 nM for the suppression of OSM-induced pSTAT3. google.com Furthermore, studies have shown that this compound also inhibits the phosphorylation of other key signaling proteins involved in metastasis, including JNK, ERK, and AKT. google.comgoogle.com

Table 1: Concentration-Dependent Inhibition of OSM-Induced Signaling by this compound

| Cell Line | Target Pathway | Effect of this compound | IC50 | Reference |

|---|---|---|---|---|

| T47D | pSTAT3 | Inhibition | Not Specified | google.com |

| MDA-MB-231 | pSTAT3 | Inhibition | 531 nM | google.com |

| MDA-MB-231 | pJNK | Suppression | Not Specified | google.com |

| MDA-MB-231 | pERK | Suppression | Not Specified | google.com |

| MDA-MB-231 | pAKT | Suppression | Not Specified | google.com |

Effects on Cell Proliferation, Migration, and Invasion

OSM is known to promote cellular processes that are critical for cancer progression, such as proliferation, migration, and invasion. google.comnih.govbmbreports.org Preclinical data indicate that this compound can effectively counteract these OSM-mediated effects. In human prostate cancer cell lines, including DU-145 and PC3, this compound has been shown to decrease OSM-induced cell detachment, a crucial step in the metastatic cascade. google.com Specifically, at a concentration of 5 µM, this compound, along with other OSM inhibitors, reduced the detachment of DU145 and PC3+STAT3 cells that was stimulated by OSM. google.com Furthermore, OSM has been shown to increase the invasive potential of DU-145 and PC-3 prostate cancer cells. google.com While direct inhibition of migration and invasion by this compound is implied by its mechanism, further specific studies are needed to fully quantify these effects. Research has also indicated that OSM can suppress the proliferation of certain cancer cell lines, and in these contexts, an antagonist like this compound would be expected to reverse this effect. bmbreports.orgmdpi.com

Table 2: Effects of this compound on Cellular Functions in Cancer Cell Lines

| Cell Line | Cellular Process | Effect of OSM | Effect of this compound (5 µM) | Reference |

|---|---|---|---|---|

| DU-145 (Prostate) | Cell Detachment | Increased | Decreased | google.com |

| PC3+STAT3 (Prostate) | Cell Detachment | Increased | Decreased | google.com |

| DU-145 (Prostate) | Invasion | Increased | Not Directly Tested | google.com |

| PC-3 (Prostate) | Invasion | Increased | Not Directly Tested | google.com |

Evaluation in 2D and 3D Cell Culture Systems

The activity of compounds in three-dimensional (3D) cell culture systems often provides a more physiologically relevant model of the tumor microenvironment compared to traditional two-dimensional (2D) cultures. google.com While specific studies detailing the evaluation of this compound in 3D culture systems are not extensively available, the principles of its action in 2D models are expected to translate to more complex systems. OSM has been shown to induce an epithelial-mesenchymal transition (EMT) and increase the number of invasive spheroids in 3D cultures of breast cancer cells, a process that can be suppressed by inhibiting downstream signaling pathways. nih.gov Given that this compound targets these very pathways, it is plausible that it would be effective in inhibiting these effects in 3D models. Further research is warranted to explicitly demonstrate the efficacy of this compound in such systems.

Efficacy in Relevant Preclinical Animal Models

The in vivo efficacy of OSM antagonists, including by extension the conceptual application of small molecules like this compound, has been investigated in various animal models of disease, particularly in the context of cancer metastasis and inflammatory conditions. google.commdpi.comnih.gov

Selection and Characterization of Animal Disease Models

Animal models are crucial for assessing the therapeutic potential of drug candidates in a complex biological system. For studying the role of OSM in cancer metastasis, orthotopic injection models using human breast cancer cells (MDA-MB-231) in immunocompromised mice have been utilized. google.com In these models, direct application of OSM to the tumor microenvironment has been shown to increase the number of circulating tumor cells and lung metastases. google.com Another model involves using 4T1.2 mouse mammary tumor cells in immunocompetent Balb/c mice. google.com For inflammatory diseases like arthritis, collagen-induced arthritis (CIA) and pristane-induced arthritis (PIA) in mice are common models where OSM levels are elevated and contribute to disease pathology. frontiersin.orgnih.gov Murine models of inflammatory arthritis have demonstrated that OSM can exacerbate bone destruction in combination with other pro-inflammatory cytokines like IL-1 and TNF-α. nih.gov The species-specificity of OSM signaling is an important consideration, as human OSM does not activate the mouse OSM receptor, although it can signal through the mouse LIFR. nih.gov This necessitates the use of appropriate models or modified cytokines for preclinical evaluation. nih.gov

Table 3: Relevant Preclinical Animal Models for Evaluating OSM-Targeted Therapies

| Disease | Animal Model | Cell Line/Inducer | Key Findings Related to OSM | Reference |

|---|---|---|---|---|

| Breast Cancer Metastasis | Immunocompromised Nude Mouse | MDA-MB-231 (human) | OSM increases circulating tumor cells and lung metastases. | google.com |

| Breast Cancer Metastasis | Balb/c Mouse | 4T1.2 (mouse) | Decreased OSM expression reduces metastatic burden. | google.com |

| Inflammatory Arthritis | Mouse | Collagen-Induced Arthritis (CIA) | OSM levels are elevated; neutralizing OSM improves arthritis severity. | frontiersin.orgnih.gov |

| Inflammatory Arthritis | Mouse | Pristane-Induced Arthritis (PIA) | OSM neutralization can prevent arthritis onset. | frontiersin.org |

| Inflammatory Arthritis | Mouse | Intra-articular injection | OSM with IL-1 or TNF-α synergistically promotes inflammation and bone destruction. | nih.gov |

Pharmacodynamic Biomarker Assessment in Animal Studies

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological response in vivo. In the context of OSM-targeted therapies, the phosphorylation of STAT3 (pSTAT3) serves as a key PD biomarker. google.comgoogle.com Studies have shown that OSM induces pSTAT3 expression in vivo. google.com Therefore, a reduction in pSTAT3 levels in tumor or inflamed tissues following treatment with an OSM inhibitor like this compound would provide evidence of target engagement and biological activity. Additionally, downstream effectors of OSM signaling, such as vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6), can also be measured as PD biomarkers. google.com In animal models of cancer, monitoring the number of circulating tumor cells and the extent of metastasis to distant organs like the lung and bone are critical efficacy endpoints. google.comnih.gov

Research on Therapeutic Potential in Disease-Specific Animal Models

The therapeutic potential of inhibiting the Oncostatin M (OSM) signaling pathway with antagonists like this compound has been explored in preclinical animal models, primarily focusing on cancer metastasis. Research indicates that OSM plays a significant role in the early stages of the metastatic cascade, including tumor cell detachment, epithelial-mesenchymal transition (EMT), and invasion.

In vivo studies using an orthotopic mouse model with 4T1.2 mouse mammary tumor cells demonstrated that OSM can promote metastases to the lung and other organs. Further investigation using a modified human breast cancer cell line, MDA-MB-231, in an athymic, immunocompromised mouse model showed that direct application of OSM to the tumor microenvironment increases the number of circulating tumor cells and subsequent lung metastases. These findings underscore the potential of OSM antagonists to interfere with these critical early steps of cancer spread.

While direct in vivo efficacy data for this compound from these specific published models is limited, the compound was developed as a potent OSM antagonist to prevent such metastatic processes. In vitro experiments support this therapeutic rationale. In human prostate cancer cell lines (DU-145 and PC3), which show increased invasive potential after OSM treatment, this compound was shown to decrease OSM-induced cell detachment. This effect is crucial, as detachment is a prerequisite for metastasis. Specifically, this compound, along with similar small molecule inhibitors (SMIs) like OSM-SMI-10 and OSM-SMI-11, effectively decreased the number of detached prostate cancer cells in culture after five days of treatment, whereas an inactive analogue, OSM-SMI-1, did not.

These preclinical findings, combining in vivo evidence of OSM's pro-metastatic role with in vitro data on this compound's inhibitory action, highlight the compound's potential for research in cancer therapy.

Table 1: Preclinical Models Investigating OSM/Osm-smi-8 in Cancer

| Model Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| In Vivo (Orthotopic) | 4T1.2 (Mouse Mammary Tumor) | OSM promotes metastasis to the lung and other organs. | |

| In Vivo (Immunocompromised) | MDA-MB-231 (Human Breast Cancer) | OSM applied to the tumor microenvironment increases circulating tumor cells and lung metastases. | |

| In Vitro (Cell Detachment Assay) | DU-145, PC3 (Human Prostate Cancer) | This compound decreases OSM-induced tumor cell detachment. | |

| In Vitro (Invasion Assay) | DU-145, PC3 (Human Prostate Cancer) | OSM treatment increases the invasive potential of the cancer cells. |

Advanced Methodologies and Omics Approaches in Osm Smi 8 Research

Proteomic Profiling of Osm-smi-8-Induced Cellular Changes (e.g., Phosphoproteomics)

Research into this compound has focused on its ability to modulate protein phosphorylation, a key mechanism in cellular signal transduction. Phosphoproteomics, a branch of proteomics that identifies and quantifies protein phosphorylation, has been instrumental in understanding the compound's inhibitory effects on OSM-driven signaling pathways.

Detailed research findings indicate that this compound acts as an antagonist to Oncostatin M, thereby inhibiting the phosphorylation of several key proteins involved in cancer metastasis. google.com In human MDA-MB-231 breast cancer cells and Du145 prostate cancer cells, treatment with this compound has been shown to suppress the OSM-induced phosphorylation of multiple downstream signaling proteins. google.comboisestate.edu This inhibitory action suggests a decrease in OSM signaling activity. google.com

The primary phosphoproteins affected by this compound are central components of major signaling cascades that regulate cell growth, differentiation, and survival. The specific proteins whose phosphorylation is inhibited by this compound are detailed in the table below. google.comboisestate.edu

Table 1: Proteins with Inhibited Phosphorylation by this compound

| Protein | Signaling Pathway | Associated Cellular Process | Cell Line |

|---|---|---|---|

| STAT3 | JAK/STAT | Metastasis, Gene Expression | MDA-MB-231, Du145, T47D |

| JNK | MAPK | Metastasis, Stress Response | MDA-MB-231 |

| ERK | MAPK | Metastasis, Cell Proliferation | MDA-MB-231 |

| AKT | PI3K/AKT | Metastasis, Cell Survival | MDA-MB-231 |

Data derived from studies on the inhibitory effects of this compound on OSM-induced signaling. google.comboisestate.edu

These findings from phosphoproteomic analyses underscore the potential of this compound to disrupt pro-metastatic signaling networks initiated by OSM.

Transcriptomic Analysis of Gene Expression Modulation by this compound

As of the current available scientific literature, there are no specific transcriptomic studies that have been published detailing the global gene expression changes induced by the direct application of this compound. While transcriptomic analyses have been performed to understand the effects of Oncostatin M (the target of this compound) on various cell types, research focusing on the precise modulation of the transcriptome by this specific inhibitor is not yet available. oncotarget.comnih.govasm.orgaacrjournals.org

Metabolomic Signatures Associated with this compound Exposure

To date, there is no publicly available research that has investigated the metabolomic signatures associated with cellular exposure to this compound. Metabolomic studies, which analyze the complete set of small-molecule metabolites within a biological sample, have not been reported in the context of this specific Oncostatin M antagonist. Therefore, the impact of this compound on cellular metabolism remains an uncharacterized area of its biological activity.

High-Throughput and High-Content Screening Applications Utilizing this compound

This compound has been identified and utilized within the context of high-throughput screening (HTS) methodologies designed to discover and characterize antagonists of Oncostatin M. google.com HTS techniques allow for the rapid screening of large numbers of compounds to identify those that inhibit the function of a specific biological target, such as the OSM protein. google.com

In the context of drug discovery, this compound has served as a reference or control compound in virtual drug screening and molecular docking studies. mdpi.com For example, in a study aimed at identifying new inhibitors for Oncostatin M from a library of FDA-approved drugs, this compound was used as a positive control inhibitor. mdpi.com Such virtual screening approaches use computational methods to predict the binding affinity of thousands of compounds to a target protein. mdpi.com The inclusion of a known inhibitor like this compound helps to validate the screening process and provides a benchmark for the binding interactions of newly identified potential inhibitors. mdpi.com These studies have confirmed that this compound binds to the Oncostatin M receptor binding site, thereby blocking its signaling activity. mdpi.com

The use of this compound in these screening applications highlights its role as a tool for identifying and validating novel therapeutic candidates targeting the OSM signaling pathway.

Pharmacological and Disposition Considerations in Preclinical Osm Smi 8 Research

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and exposure in the body. This is typically assessed in vitro using systems like liver microsomes or hepatocytes. researchgate.net Such studies quantify the rate at which a compound is metabolized and can help identify the chemical forms (metabolites) it is converted into. For Osm-smi-8, no published studies were found that detail its metabolic stability (e.g., intrinsic clearance or half-life in liver microsomes) or identify any of its metabolites.

Plasma Protein Binding Characteristics in Preclinical Species

The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in the bloodstream and, consequently, its availability to act on its target and be cleared from the body. This is a key parameter evaluated early in preclinical development. There is no publicly available information or data regarding the plasma protein binding characteristics of this compound in any preclinical species (e.g., mouse, rat, dog, or monkey).

Permeability and Distribution Studies in Cellular Models (e.g., Caco-2, BBB models)

To predict how a drug will be absorbed in the gut and whether it can enter specific tissues like the brain, researchers use cellular models. The Caco-2 cell line is the industry standard for predicting oral absorption, providing an apparent permeability (Papp) value. researchgate.netnih.gov Blood-brain barrier (BBB) models are used to assess a compound's potential to enter the central nervous system. nih.govacs.org

While the target of this compound, Oncostatin M, has been shown to modulate the permeability of the blood-brain barrier, there are no published results from Caco-2 or specific BBB permeability assays for the this compound compound itself. nih.gov Therefore, its capacity for oral absorption and potential for central nervous system penetration remain uncharacterized in the public domain.

Potential for In Vitro Drug-Drug Interactions (e.g., Cytochrome P450 Inhibition)

A compound's potential to inhibit or induce cytochrome P450 enzymes is a crucial safety assessment to predict drug-drug interactions (DDIs). In vitro assays are used to determine the concentration at which a compound inhibits 50% of a specific CYP enzyme's activity (IC50). nih.gov This information helps to avoid co-prescribing drugs that could lead to dangerous interactions. No data on the inhibitory effects of this compound on any of the major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) have been published.

Computational and Structural Biology Insights into Osm Smi 8 Action

Crystallographic and NMR Studies of Osm-smi-8-Target Complexes

Direct crystallographic or Nuclear Magnetic Resonance (NMR) studies detailing the binding of this compound to its target, the cytokine Oncostatin M (OSM), are not yet publicly available. However, the structural understanding of the OSM protein and its receptor components provides a solid foundation for inferring the inhibitor's binding mechanism. nih.govboisestate.edu

OSM is a four-alpha-helical bundle protein. researchgate.netfrontiersin.orgnih.gov It initiates signaling by first binding to the membrane glycoprotein (B1211001) 130 (gp130) and then recruiting a second receptor subunit, either the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ), to form a functional signaling complex. google.comfrontiersin.orgnih.govfrontiersin.org High-resolution crystal structures of components of this system, such as the cytokine-binding region of gp130, have been determined, revealing the structural basis for ligand engagement. embopress.org

NMR spectroscopy has proven valuable for studying OSM and its interactions. Researchers have developed protocols to produce highly pure, isotope-enriched bioactive OSM, enabling NMR-based screening. researchgate.netnih.gov For instance, titration of 15N-labeled OSM with small molecule inhibitors has been used to map binding sites and determine affinities by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum. researchgate.netnih.gov While a specific NMR study for this compound has not been published, this technique was used to validate the direct binding of related small molecule inhibitors to OSM, confirming the utility of this approach for drug discovery efforts targeting this cytokine. nih.gov

Future crystallographic or NMR studies of the this compound-OSM complex would be invaluable to precisely define the atomic-level interactions, including the specific amino acid residues involved in binding, which would confirm and refine computationally derived models.

Homology Modeling and De Novo Design Approaches

In the absence of an experimental structure of the OSM-OSMRβ complex, homology modeling has been a critical tool. nih.govresearchgate.net Researchers have built 3D models of the OSMRβ interaction domain using the known structure of the related LIFRβ as a template. researchgate.netresearchgate.net These models, combined with the known structure of OSM, allow for the computational docking of the full OSM–OSMRβ complex. researchgate.net Such models are instrumental in understanding how OSM interacts with its receptor at an atomic level. frontiersin.orgresearchgate.net

These structural models serve several key purposes in drug design:

Virtual Screening: They provide a platform for large-scale in silico screening of compound libraries to identify potential new inhibitors. nih.govresearchgate.net

Binding Site Analysis: Computational tools like FTMap can be used on these models to identify cavities and "hot spots" at the protein-protein interface that are crucial for binding. These sites become prime targets for small molecule inhibitors. researchgate.net

Rational Design and Optimization: By understanding the predicted binding pose of a lead compound like this compound, medicinal chemists can rationally design second-generation analogs with modifications aimed at improving potency and specificity. boisestate.edu This process involves optimizing interactions with key residues in the binding pocket. boisestate.eduresearchgate.net

De novo design, an approach to build novel molecular structures from the ground up within a target's binding site, also benefits from these models. beilstein-journals.orgbakerlab.orgresearchgate.net While specific applications of de novo design for this compound are not detailed in the literature, the principles are highly relevant for discovering novel scaffolds that can inhibit the OSM-receptor interaction.

A study that performed molecular docking with this compound as a control compound identified the specific amino acid residues on OSM that it likely interacts with. nih.govmdpi.com This provides a clear example of how computational models are used to understand and guide the development of OSM inhibitors.

Table 1: Key OSM Amino Acid Residues in Ligand Interactions This table summarizes amino acid residues on Oncostatin M (OSM) identified through computational and experimental studies as being important for receptor or inhibitor binding.

| Interaction Partner | Key OSM Residues | Study Type | Reference |

| gp130 Receptor | Gln16, Gly20, Asn124 | Mutagenesis | researchgate.netresearchgate.net |

| OSMRβ/LIFRβ Receptors | Tyr34, Gln38, Gly39, Leu45, Phe160, Lys163 | Mutagenesis | researchgate.net |

| This compound (Predicted) | Gln38, Asn87, Leu88, Arg91, Pro93, Leu103, Lys163, Ala193 | Molecular Docking | nih.govmdpi.com |

Computational Prediction of Off-Target Interactions and Selectivity

Ensuring that a drug candidate is selective for its intended target is crucial for minimizing side effects. Computational methods are vital for predicting the potential off-target interactions of molecules like this compound early in the drug discovery process.

One common technique is inverse docking , where a small molecule is screened against a large database of diverse protein structures to identify potential unintended binding partners. nih.gov This helps to build a selectivity profile and flag potential liabilities. For example, in a drug repurposing study targeting OSM, candidate drugs were also docked against control proteins like Protein Kinase A (PKA), keratin, and ubiquitin to assess their specificity and rule out non-specific binding. nih.gov

Molecular dynamics (MD) simulations further enhance these predictions by evaluating the stability of a ligand-protein complex over time. researchgate.netmdpi.com A stable root-mean-square deviation (RMSD) value in an MD simulation suggests a stable binding interaction, whereas high fluctuations can indicate instability or conformational changes. mdpi.com These simulations, combined with binding free energy calculations (e.g., MM/GBSA), provide a more dynamic and quantitative assessment of both on-target and potential off-target binding affinities. researchgate.net

Future Directions and Unanswered Questions in Osm Smi 8 Research

Exploration of Novel Molecular Targets and Pathways Modulated by Osm-smi-8

The primary mechanism of this compound is understood as the antagonism of Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. medchemexpress.comsinobiological.compatsnap.com OSM initiates its biological effects by binding to a receptor complex, which then activates several downstream signaling cascades. frontiersin.org this compound has been shown to inhibit OSM-induced effects, such as the phosphorylation of key signaling proteins. google.com

Future research must move beyond the established pathways to identify novel molecular targets and cascades affected by this compound. OSM is known to regulate a wide array of cellular responses, including growth inhibition in some tumor cells and growth stimulation in others, suggesting a context-dependent and complex signaling network. rndsystems.comrndsystems.com By using this compound as a probe, researchers can uncover previously unknown downstream effectors of OSM signaling.

Key pathways known to be modulated by OSM, and therefore areas of interest for this compound research, include:

JAK/STAT Pathway : OSM is a potent activator of the JAK/STAT pathway, particularly STAT3, which is linked to metastasis. google.comfrontiersin.org this compound has been demonstrated to block OSM-induced STAT3 phosphorylation. google.comgoogle.com Future studies could investigate the effect of this compound on other STAT family members, such as STAT1 and STAT5, which can also be activated by OSM signaling. nih.gov

MAPK Pathways : OSM activates the three major MAPK pathways: ERK, JNK, and p38. google.comfrontiersin.orgnih.gov These pathways are crucial in regulating cell proliferation, differentiation, and stress responses. The specific impact of this compound on each of these MAPK branches warrants a more detailed investigation.

PI3K/AKT Pathway : This pathway, critical for cell survival and growth, is also a target of OSM signaling. google.comfrontiersin.org Inhibition of this pathway by this compound could be a key component of its anti-tumor activity.

The exploration of novel targets could involve proteomic and transcriptomic analyses of cells treated with OSM in the presence and absence of this compound. This could reveal new proteins and genes whose expression or activation is dependent on OSM and can be modulated by this small molecule inhibitor.

| Signaling Pathway | Key Proteins | Known or Potential Effect of this compound | Associated Cellular Processes |

|---|---|---|---|

| JAK/STAT | JAK1, STAT1, STAT3, STAT5 | Inhibits OSM-induced STAT3 phosphorylation. google.comgoogle.com Potential to inhibit STAT1 and STAT5 activation. nih.gov | Inflammation, immune response, cell proliferation, metastasis. frontiersin.org |

| MAPK/ERK | RAS, ERK1/2 | Predicted to inhibit phosphorylation of ERK. google.com | Cell proliferation, gene expression. nih.gov |

| MAPK/JNK | JNK | Predicted to inhibit phosphorylation of JNK. google.com | Stress response, apoptosis. nih.gov |

| MAPK/p38 | p38 | Predicted to inhibit phosphorylation of p38. frontiersin.org | Inflammation, stress response. nih.gov |

| PI3K/AKT | PI3K, AKT | Predicted to inhibit phosphorylation of AKT. google.com | Cell survival, growth, metabolism. frontiersin.org |

Integration of this compound Research with Systems Biology and Network Pharmacology

The multifaceted nature of OSM signaling makes it an ideal candidate for investigation using systems biology and network pharmacology approaches. sinobiological.comarxiv.org These fields aim to understand the complex interplay of biological components within a network, rather than focusing on single targets in isolation. arxiv.orgmdpi.com Given that OSM can trigger multiple signaling pathways simultaneously, a holistic, network-based perspective is essential. frontiersin.orgnih.gov

Integrating this compound into a network pharmacology framework would involve:

Mapping the OSM Interactome : Identifying all the proteins and pathways that interact with or are modulated by OSM.

Perturbation Analysis : Using this compound to inhibit the OSM node within this network and observing the resulting changes across the entire system.

Computational Modeling : Building predictive models of cellular behavior in response to OSM inhibition by this compound.

This approach can help to understand the systemic effects of OSM inhibition and predict potential therapeutic efficacy and off-target effects. Network pharmacology is particularly suited to the study of traditional Chinese medicine (TCM), which often involves multiple components acting on multiple targets, a paradigm that aligns with the action of inhibiting a pleiotropic cytokine. nih.govfrontiersin.org this compound provides a tool to systematically dissect a key node (OSM) within the complex disease networks of cancer or inflammatory conditions like Crohn's disease and rheumatoid arthritis. frontiersin.orgmdpi.com

| Research Area | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Cancer Metastasis | To understand the network-level changes that occur when OSM-driven metastasis is inhibited. | Treating cancer cell lines (e.g., prostate, breast) with this compound and performing multi-omics analysis (proteomics, transcriptomics). frontiersin.orggoogle.com | Identification of key network hubs and modules that are critical for metastasis and can be targeted. |

| Inflammatory Diseases | To map the anti-inflammatory effects of OSM inhibition across multiple cell types in a co-culture system. | Using this compound in models of rheumatoid arthritis or inflammatory bowel disease to analyze changes in cytokine networks and immune cell signaling. patsnap.comfrontiersin.org | A comprehensive understanding of how OSM inhibition modulates the inflammatory microenvironment. |

| Drug Repurposing | To identify existing drugs that have synergistic effects with this compound. | In silico screening and network analysis to find drugs that target nodes downstream or parallel to the OSM pathway. mdpi.com | Novel combination therapy strategies with enhanced efficacy. |

Addressing Research Gaps for Comprehensive Understanding of this compound in Biological Systems

Despite the promise of this compound, several research gaps need to be addressed for a complete understanding of its function and therapeutic potential.

Confirmation of Direct Interaction and Specificity : A primary gap is the lack of definitive studies confirming the direct binding of this compound to the OSM protein. nih.gov Furthermore, its specificity against other IL-6 family members that also signal through the gp130 co-receptor needs to be rigorously evaluated to rule out off-target effects. nih.gov

In Vivo Efficacy and Mechanism : Most of the detailed mechanistic studies on this compound have been conducted in vitro. google.com There is a critical need for comprehensive in vivo studies in relevant animal models of cancer and inflammatory disease to validate the in vitro findings and understand the compound's behavior in a complex biological system.

Resolving Contradictory Roles of OSM : Research has shown that OSM can have contradictory effects, being pro-tumorigenic in some cancers while acting as a tumor suppressor in others. frontiersin.org For example, in lung cancer, some studies suggest OSM promotes metastasis, while others indicate it can suppress it. frontiersin.org this compound is an ideal tool to dissect these context-dependent functions by allowing for the specific inhibition of OSM signaling in different cancer models, helping to clarify which pathways lead to which outcomes.

Exploration in a Broader Range of Diseases : While research has focused on cancer and some inflammatory conditions, OSM is implicated in a wide variety of biological processes, including bone metabolism and CNS development. sinobiological.comnih.gov The potential utility of this compound in these other contexts remains a significant, unexplored research area.

Addressing these gaps through focused research will be essential to fully realize the scientific and therapeutic potential of this compound and similar OSM antagonists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.